

Evaluating the selectivity of morpholinoethyl urea compounds

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Compound of Interest

Compound Name: 1-Butyl-3-(2-morpholinoethyl)urea
CAS No.: 120679-86-9
Cat. No.: B3033811

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[https://www.researchgate.net/publication/322525164_An_assessment_of_EGFR_and_HER2_inhibitors_with_structure_activity_relationship_of_fuse
Structural logic of morpholinoethyl urea derivatives in kinase selectivity.

Comparative Performance Across Key Targets

A. Nek2 vs. CDK2 Selectivity (Purine Probes)

Nek2 and CDK2 share significant structural homology, making selective inhibition difficult.

- Alternative (Primary Ureas): Early purine-based probes utilizing primary ureas exhibited a disappointing 10-fold selectivity preference for the anti-ta
- Morpholinoethyl Urea: Synthesizing secondary ureas—specifically N-ethylmorpholine derivatives—reversed this trend. The morpholinoethyl group of Lys-37 in Nek2, shifting the binding preference and enhancing Nek2-specific activity over CDK2[1].

B. PI3Ky/ δ Dual Inhibition (Pyrazolo-pyridine Scaffolds)

Targeting PI3Ky/ δ without inhibiting PI3K α is critical in cancer immunotherapy to prevent insulin-resistance side effects.

- Alternative (Amides): Replacing the urea group with an amide significantly lowered potency against PI3Ky, proving that the secondary NH of the ur with the hinge region[2].
- Morpholinoethyl Urea: Compounds bearing the morpholinoethyl urea (e.g., compound 14i) and optimized analogs maintained sub-10 nM potency a achieving up to 88-fold selectivity over PI3K α [2].

C. Dyrk1A vs. Dyrk1B/2 (Benzothiazole Scaffolds)

- Alternative (Phenolic Analogs): Standard reference compounds (e.g., AHS-211) showed poor discrimination, yielding a selectivity factor of only 2.7 alongside high off-target Dyrk2 inhibition[3].
- Morpholinoethyl Urea: Integrating this moiety onto the benzothiazole core (Compound a5) created an intramolecular H-bond constraint. This lockec perfectly complementary to Dyrk1A, drastically reducing off-target Dyrk2 binding[3].

D. Cell Cycle & Receptor Tyrosine Kinases

Beyond traditional kinases, ureido-based purine analogues (e.g., Compound 27) have demonstrated potent Cdc20-specific inhibition, significantly out pyrimidine precursors in anti-proliferative assays (Hela IC₅₀ = 0.06 μ M)[4]. Furthermore, coupling fused pyrimidines with a 1-(2-morpholinoethyl)urea shown to impart dual enzymatic activity and enhance selectivity towards HER2 over wild-type EGFR in breast cancer models[5].

Data Presentation: Selectivity Metrics

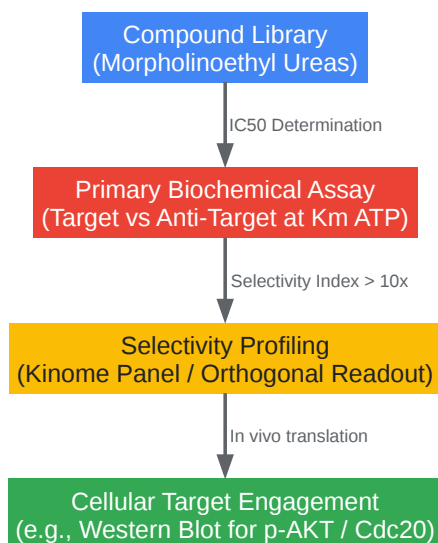
Target Class	Scaffold Base	Structural Modification	Primary Target Activity	Anti-Target Activity	Selectivity
Nek2	Purine	Primary Urea → Morpholinoethyl Urea	Enhanced	Reduced (CDK2)	Shifted to Nek
PI3Ky/δ	Pyrazolo-pyridine	Amide → Morpholinoethyl Urea	Maintained (<10 nM)	>800 nM (PI3Kα)	88-fold
Dyrk1A	Benzothiazole	Phenol → Morpholinoethyl Urea	Improved	Reduced (Dyrk2)	Superior discrimination
HER2	Fused Pyrimidine	Non-ureido → Morpholinoethyl Urea	Dual Activity	Reduced (WT EGFR)	Enhanced
Cdc20	Purine (Apcin)	Non-ureido → Ureido-based	0.06 μM (Hela)	N/A	Broad tumor

Self-Validating Experimental Protocol

To rigorously evaluate the selectivity of these compounds, researchers must avoid artifacts caused by varying ATP affinities or compound auto-fluorescence. This protocol establishes a self-validating system for kinome profiling.

Step-by-Step Methodology: High-Throughput Kinase Selectivity Profiling

- ATP Km Normalization (Critical Step):** To ensure thermodynamic accuracy, determine the Michaelis constant (K_m) for ATP for both the target and a comparative inhibition assays at $[ATP]=K_m$. Causality: This prevents artificial selectivity readouts driven purely by differing ATP affinities between kinase (Cheng-Prusoff relationship).
- Compound Preparation:** Solubilize morpholinoethyl urea compounds in 100% anhydrous DMSO. Prepare a 10-point dose-response curve using 3-fold dilutions. Maintain a final assay DMSO concentration of $\leq 1\%$ (v/v) to prevent solvent-induced structural denaturation of the kinase.
- Enzyme Reaction Setup:** In a 384-well microplate, combine the recombinant kinase, optimized substrate peptide, and the inhibitor. Pre-incubate for 5 minutes. Conformationally constrained urea derivatives often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.
- Reaction Initiation & Readout:** Initiate the reaction by adding ATP (spiked with γ -³³P-ATP for radiometric assays). Incubate for the linear phase of the reaction (minutes).
- Orthogonal Validation:** Validate the primary radiometric data using an orthogonal ADP-Glo (luminescent) assay. Causality: This self-validating step ensures that fluorescence or quenching—a known risk with highly conjugated heterocyclic scaffolds—does not affect the primary readout.
- Data Synthesis:** Calculate the Selectivity Index (SI) as $IC_{50}(\text{Anti-Target})/IC_{50}(\text{Target})$. An SI > 50 is typically required to classify a morpholinoethyl urea as selective.



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Self-validating experimental workflow for evaluating kinase inhibitor selectivity.

References

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